4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a positive effect on metabolism, endurance, and cardiovascular health.
Mechanism of Action
4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating metabolism and energy production. By activating this receptor, this compound 501516 increases the body's ability to burn fat and use it for energy.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance, improve cardiovascular health, and increase fat burning. It has also been shown to have a positive effect on insulin sensitivity, which can help to prevent and treat diabetes.
Advantages and Limitations for Lab Experiments
4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 501516 has a number of advantages for lab experiments. It is a highly potent and selective drug that can be used to study the effects of PPARδ activation on various physiological processes. However, it also has some limitations, including the fact that it is a synthetic drug and may not accurately reflect the effects of natural PPARδ activation.
Future Directions
There are a number of future directions for research on 4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 501516. Some potential areas of study include its potential use in treating metabolic disorders, its effects on muscle growth and development, and its potential use in treating cardiovascular disease. Additionally, further research is needed to fully understand the long-term effects of this compound 501516 on the body and its potential for misuse or abuse.
Scientific Research Applications
4-isopropyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 501516 has been extensively studied for its potential use in treating various medical conditions. It has been shown to have a positive effect on metabolism, endurance, and cardiovascular health. It has also been studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(2)13-4-6-14(7-5-13)17(22)20-18(25)19-16-9-8-15(21(23)24)10-12(16)3/h4-11H,1-3H3,(H2,19,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMLRKJCDSHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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